molecular formula C8H7BrO3 B1380748 2-(4-Bromo-3-hydroxyphenyl)acetic acid CAS No. 1261815-87-5

2-(4-Bromo-3-hydroxyphenyl)acetic acid

Cat. No.: B1380748
CAS No.: 1261815-87-5
M. Wt: 231.04 g/mol
InChI Key: RMIUZKVIYWSGIS-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylacetic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylacetic acid.

    Substitution: Formation of 2-(4-amino-3-hydroxyphenyl)acetic acid or 2-(4-alkyl-3-hydroxyphenyl)acetic acid.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Hydroxyphenylacetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    4-Bromo-3-methoxyphenylacetic acid: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical and biological properties.

    2-(4-Chloro-3-hydroxyphenyl)acetic acid:

Uniqueness: 2-(4-Bromo-3-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-bromo-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIUZKVIYWSGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261815-87-5
Record name 2-(4-bromo-3-hydroxyphenyl)acetic acid
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